![molecular formula C15H21N3O2 B2841296 4-tert-butyl-N-(4-methylpyridin-3-yl)-2-oxopyrrolidine-3-carboxamide CAS No. 2097924-05-3](/img/structure/B2841296.png)
4-tert-butyl-N-(4-methylpyridin-3-yl)-2-oxopyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-N-(4-methylpyridin-3-yl)-2-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known as TAK-659 and has been shown to exhibit promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Polymer Applications
Polyamide Synthesis : One study describes the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units from related compounds. These polyamides are noted for their solubility in polar solvents, thermal stability, and ability to form transparent, flexible films, indicating their potential in material science applications (Hsiao et al., 2000).
Aromatic Polyamides : Another study on aromatic polyamides based on similar structural motifs emphasizes their synthesis and characterization. These compounds exhibit high thermal stability and are proposed for use in creating robust materials due to their good solubility and film-forming properties (Yang et al., 1999).
Chemical Synthesis and Catalysis
Nucleophilic Bases Synthesis : Research on the synthesis of weak nucleophilic bases showcases how modifications to the pyridine ring influence chemical behavior, suggesting applications in organic synthesis and catalysis (Balaban et al., 2004).
Ruthenium Complexes : A study on ruthenium complexes containing monodentate ligands derived from modified pyridines highlights their potential in photochemical and thermal synthesis applications, including light-induced ligand exchange reactions, relevant for chemical synthesis and material processing (Bonnet et al., 2003).
Advanced Chemical Reactions
Deprotonation Studies : Research focusing on the deprotonation of pyridine carboxamides using lithium magnesiates bases offers insights into regioselective chemical reactions, potentially useful in synthetic organic chemistry (Hawad et al., 2008).
Water Oxidation Catalysts : A study on new Ru complexes for water oxidation discusses their synthesis and effectiveness as catalysts, illustrating applications in environmental chemistry and renewable energy research (Zong & Thummel, 2005).
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the growth or survival of the bacteria, similar to other anti-tubercular agents .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways inMycobacterium tuberculosis, leading to its therapeutic effect .
Result of Action
Given its potential anti-tubercular activity, it may lead to the inhibition ofMycobacterium tuberculosis growth or survival .
properties
IUPAC Name |
4-tert-butyl-N-(4-methylpyridin-3-yl)-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-9-5-6-16-8-11(9)18-14(20)12-10(15(2,3)4)7-17-13(12)19/h5-6,8,10,12H,7H2,1-4H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMIUZCBOPYYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2C(CNC2=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-methylpyridin-3-yl)-2-oxopyrrolidine-3-carboxamide |
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